molecular formula C12H19N3 B038766 4-(4-Ethylpiperazin-1-yl)aniline CAS No. 115619-01-7

4-(4-Ethylpiperazin-1-yl)aniline

Cat. No. B038766
Key on ui cas rn: 115619-01-7
M. Wt: 205.3 g/mol
InChI Key: KEPUOYACJXZYTQ-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

A suspension of 1-ethyl-4-(4-nitro-phenyl)-piperazine (Step 1.10) (6.2 g, 26.35 mmol) and Raney nickel (2 g) in MeOH (120 mL) was stirred for 7 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 5.3 g of the title compound as a violet solid: ESI-MS: 206.1 [M+H]+; TLC: Rf=0.15 (DCM/MeOH+1% NH3aq, 9:1).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2]>[Ni].CO>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH2:7][CH2:8]1)[CH3:2]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 7 h at rt, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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